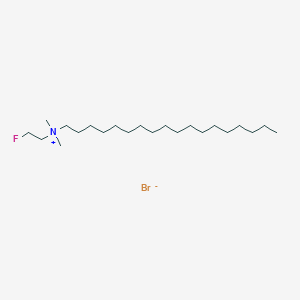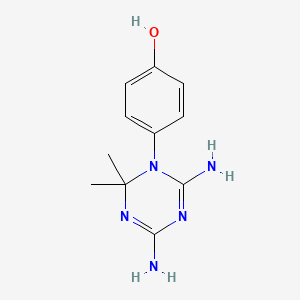
6-(Hydroxymethyl)uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Hydroxymethyl)uridine is a modified nucleoside derived from uridine, a naturally occurring nucleoside found in RNA This compound features a hydroxymethyl group attached to the sixth carbon of the uridine molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)uridine typically involves the hydroxymethylation of uridine. One common method includes the use of formaldehyde and a base to introduce the hydroxymethyl group at the sixth position of the uridine molecule. The reaction conditions often require controlled temperatures and pH to ensure the selective modification of the uridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: 6-(Hydroxymethyl)uridine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific pH conditions.
Major Products:
Oxidation: Formation of 6-carboxyuridine.
Reduction: Formation of 6-methyluridine.
Substitution: Formation of various 6-substituted uridine derivatives depending on the nucleophile used.
科学的研究の応用
6-(Hydroxymethyl)uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: It serves as a probe to study RNA modifications and interactions.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments.
Industry: It is used in the development of novel biomaterials and as a precursor in the synthesis of other bioactive compounds
作用機序
The mechanism of action of 6-(Hydroxymethyl)uridine involves its incorporation into RNA, where it can affect the structure and function of the RNA molecule. It can interact with various enzymes and proteins involved in RNA processing and modification. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the stability and activity of the RNA .
類似化合物との比較
5-Methyluridine:
6-(Hydroxymethyl)-5,6-Dihydro-4H-Pyridinone: A compound with a similar structure but different functional groups and properties
Uniqueness: 6-(Hydroxymethyl)uridine is unique due to its specific modification at the sixth position, which imparts distinct chemical and biological properties. This modification allows it to participate in unique interactions and reactions that are not possible with other similar compounds.
特性
CAS番号 |
76222-53-2 |
|---|---|
分子式 |
C10H14N2O7 |
分子量 |
274.23 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c13-2-4-1-6(15)11-10(18)12(4)9-8(17)7(16)5(3-14)19-9/h1,5,7-9,13-14,16-17H,2-3H2,(H,11,15,18)/t5-,7-,8-,9-/m1/s1 |
InChIキー |
BKTDWKYNCNBGBC-ZOQUXTDFSA-N |
異性体SMILES |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO |
正規SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)


![Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14445297.png)








![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)

